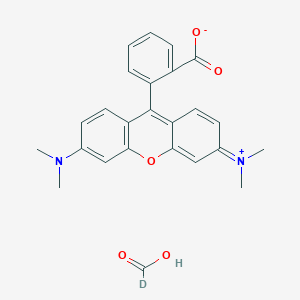

5(6)-Carboxytetramethylrhodamine inner salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

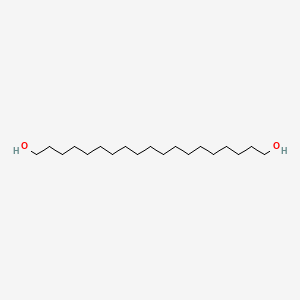

5(6)-Carboxytetramethylrhodamine inner salt is a fluorescent dye belonging to the rhodamine family. It is widely used in various scientific fields due to its excellent photostability and high fluorescence quantum yield. This compound is particularly valuable in fluorescence microscopy, flow cytometry, and other fluorescence-based techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-carboxytetramethylrhodamine inner salt typically involves the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with formaldehyde and dimethylamine. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the xanthylium ring system. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet the standards required for scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5(6)-Carboxytetramethylrhodamine inner salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may alter its fluorescence properties.

Reduction: Reduction reactions can modify the xanthylium ring, affecting the dye’s photophysical characteristics.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like nitronium tetrafluoroborate and chlorosulfonic acid are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted rhodamine derivatives, each with unique fluorescence properties tailored for specific applications.

Scientific Research Applications

5(6)-Carboxytetramethylrhodamine inner salt is extensively used in:

Chemistry: As a fluorescent probe for studying molecular interactions and reaction kinetics.

Biology: In fluorescence microscopy to label and visualize cellular structures and processes.

Medicine: For diagnostic imaging and as a marker in flow cytometry to analyze cell populations.

Industry: In the development of fluorescent sensors and dyes for various applications, including textiles and security inks.

Mechanism of Action

The fluorescence of 5(6)-carboxytetramethylrhodamine inner salt arises from its ability to absorb light at specific wavelengths and re-emit it at longer wavelengths. This process involves the excitation of electrons to higher energy states and their subsequent return to the ground state, releasing energy in the form of visible light. The compound’s molecular structure, particularly the xanthylium ring system, plays a crucial role in its photophysical properties.

Comparison with Similar Compounds

Rhodamine B: Another widely used fluorescent dye with similar applications but different spectral properties.

Rhodamine 6G: Known for its high fluorescence efficiency and used in laser applications.

Sulforhodamine 101: Used in neuroscience for its ability to label neurons.

Uniqueness: 5(6)-Carboxytetramethylrhodamine inner salt is unique due to its high photostability and quantum yield, making it particularly suitable for long-term imaging applications. Its carboxyl group also allows for easy conjugation to biomolecules, enhancing its versatility in biological research.

Properties

IUPAC Name |

deuterioformic acid;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3.CH2O2/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;2-1-3/h5-14H,1-4H3;1H,(H,2,3)/i;1D |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHRSWBXGSQBFB-DIYDOPDJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-].C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9-Dimethyl-N-(4'-methyl-[1,1'-biphenyl]-2-yl)-9H-fluoren-2-amine](/img/structure/B8205938.png)

![(S)-2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B8205948.png)

![3'-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8205986.png)